1-(5-Fluoropyridin-2-yl)piperazine
Overview
Description
“1-(5-Fluoropyridin-2-yl)piperazine” is a heterocyclic organic compound that has been widely used in scientific research. It is often found in drugs or in bioactive molecules . This compound is mainly used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “1-(5-Fluoropyridin-2-yl)piperazine” is C9H12FN3 . The molecular weight is 181.213 . The InChI key is CWIHXBWCGVXGRE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1-(5-Fluoropyridin-2-yl)piperazine” is a powder . It is stored at room temperature . .
Scientific Research Applications
Receptor Ligand Development
1-(5-Fluoropyridin-2-yl)piperazine derivatives have been explored for their potential as receptor ligands, particularly targeting the 5-HT1D receptor. The introduction of fluorine into the structure has shown to not only maintain high affinity and selectivity for the receptor but also to enhance the pharmacokinetic profiles of these compounds by reducing their pKa. This modification suggests a positive influence on oral absorption, highlighting the compound's potential in receptor-targeted therapies (Niel et al., 1999).
Imaging and Diagnostic Applications
The compound has been utilized in the development of PET tracers, specifically for serotonin 5-HT1A receptors. N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, synthesized from 1-(5-Fluoropyridin-2-yl)piperazine, have shown high brain uptake, slow brain clearance, and high affinity and selectivity as 5-HT1A receptor antagonists. This makes them promising candidates for in vivo imaging and quantification of these receptors, potentially aiding in the diagnosis and study of neuropsychiatric disorders (García et al., 2014).
Antimicrobial and Antifungal Research
A range of novel derivatives of 1-(5-Fluoropyridin-2-yl)piperazine has been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have highlighted the potential of these compounds in combating various bacterial and fungal strains, including antibiotic-resistant strains, indicating their significance in the development of new antimicrobial agents (Babu et al., 2015).
Development of Antipsychotic Agents
Some derivatives of 1-(5-Fluoropyridin-2-yl)piperazine have been explored for their potential as antipsychotic agents. Studies have shown that these compounds, due to their affinity for dopamine and serotonin receptors, could be effective in treating psychiatric conditions without inducing significant side effects typically associated with antipsychotic drugs (Raviña et al., 2000).
Study of Molecular Interactions and Structures
1-(5-Fluoropyridin-2-yl)piperazine-based compounds have also been used to understand molecular interactions and crystal structures. XPS studies of new solid forms of 5-fluorouracil with piperazine, including 1-(5-Fluoropyridin-2-yl)piperazine, have shed light on atomic environments and molecular interactions, contributing valuable insights into pharmaceutical and biomedical applications (Todea et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAOJTXARNSWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547423 | |
Record name | 1-(5-Fluoropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)piperazine | |
CAS RN |
907208-90-6 | |
Record name | 1-(5-Fluoropyridin-2-yl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=907208-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Fluoropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-fluoropyridin-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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